molecular formula C19H16IN3O3 B12020064 2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide CAS No. 764656-82-8

2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide

Cat. No.: B12020064
CAS No.: 764656-82-8
M. Wt: 461.3 g/mol
InChI Key: FSVOFSXOIYPUEA-WSDLNYQXSA-N
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Description

2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an iodo group, a benzamide core, and a propynyloxy substituent. Its molecular formula is C19H16IN3O3, and it has a molecular weight of 461.26 g/mol .

Preparation Methods

The synthesis of 2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-propynyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.

The reaction conditions typically involve refluxing the reaction mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction reactions: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding reduced products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

2-Iodo-N-(2-oxo-2-(2-(2-(2-propynyloxy)benzylidene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

CAS No.

764656-82-8

Molecular Formula

C19H16IN3O3

Molecular Weight

461.3 g/mol

IUPAC Name

2-iodo-N-[2-oxo-2-[(2E)-2-[(2-prop-2-ynoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C19H16IN3O3/c1-2-11-26-17-10-6-3-7-14(17)12-22-23-18(24)13-21-19(25)15-8-4-5-9-16(15)20/h1,3-10,12H,11,13H2,(H,21,25)(H,23,24)/b22-12+

InChI Key

FSVOFSXOIYPUEA-WSDLNYQXSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CC=C2I

Origin of Product

United States

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